![molecular formula C7H14Cl2N4 B2504445 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride CAS No. 2470437-25-1](/img/structure/B2504445.png)

3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

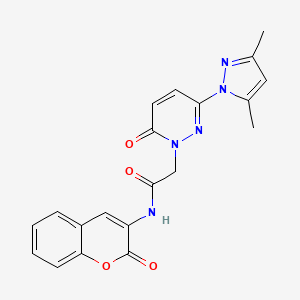

The compound "3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride" is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class, which is a bicyclic heterocycle. This class of compounds is known for its diverse biological activities and potential utility in drug design due to its non-flat, polar structure .

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[4,3-a]pyridine compounds has been achieved through various methods. One approach involves the palladium-catalyzed monoarylation of hydrazides to form the core structure, followed by dehydration under microwave irradiation . Another method includes the reaction of chloropyridine with substituted tetrazoles, leading to the formation of dinitro derivatives . Additionally, a three-component synthesis has been reported, which involves the condensation of aromatic aldehydes, ethyl cyanoacetate, and diamino-triazole or cyanoguanidine hydrochloride . These methods highlight the versatility in synthesizing the [1,2,4]triazolo[4,3-a]pyridine scaffold and its derivatives.

Molecular Structure Analysis

The molecular structure of a closely related compound, 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, has been characterized by X-ray crystallography. The molecule crystallizes in a monoclinic system with specific unit cell dimensions and exhibits a flattened boat conformation for the triazine ring. The crystal structure is stabilized by intermolecular hydrogen bonds and C-H···π interactions . This analysis provides insight into the potential conformation and interactions of the 3-Methyl derivative in its crystalline form.

Chemical Reactions Analysis

The [1,2,4]triazolo[4,3-a]pyridine core can undergo various chemical reactions. For instance, the reaction of oxazolopyridinium cations with nucleophiles containing NH2 groups can lead to recyclization and the formation of different heterocyclic structures . Additionally, the synthesis of triazolopyrimidines from hydrazino-naphthyridine demonstrates the reactivity of the triazole fragment under heating in different amines . These reactions showcase the reactivity of the triazole ring and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of the [1,2,4]triazolo[4,3-a]pyridine derivatives are influenced by their heterocyclic structure. The presence of multiple nitrogen atoms within the ring system imparts polarity and the potential for hydrogen bonding, which can affect solubility and reactivity. The non-flat structure of the bicyclic system may also influence the compound's ability to interact with biological targets, making it a privileged motif for lead-like compound design, as evidenced by its use in developing anti-diabetes drug leads that stimulate GLP-1 secretion . The specific properties of the 3-Methyl derivative would need to be characterized through experimental studies, including solubility, melting point, and stability.

Aplicaciones Científicas De Investigación

Amino-1,2,4-triazoles in Organic Synthesis

Amino-1,2,4-triazoles serve as fundamental raw materials in the fine organic synthesis industry, contributing to the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. Their utility extends to anti-corrosion additives and the creation of analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids. These applications span across various sectors, including applied sciences, biotechnology, energy, and chemistry, underscoring their importance in both agriculture and medicine (Nazarov et al., 2021).

Pyrimidine-Derived Optical Sensors

Pyrimidine and its derivatives, often associated with heterocyclic compounds like triazoles, are identified as exquisite materials for sensing applications due to their capability to form coordination and hydrogen bonds. These compounds find extensive use in creating optical sensors with a broad range of biological and medicinal applications, highlighting their significance in the development of novel sensing technologies (Jindal & Kaur, 2021).

Antibacterial Activity of Triazole Hybrids

Triazole-containing hybrids are recognized for their potent antibacterial properties, particularly against antibiotic-resistant strains of Staphylococcus aureus. These compounds, including triazole-cephalosporin and triazole-oxazolidinone hybrids, offer promising avenues for treating bacterial infections due to their broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms (Li & Zhang, 2021).

CNS Acting Drug Synthesis

Functional chemical groups within heterocycles, notably those containing nitrogen, sulfur, and oxygen, form a vast class of compounds with potential CNS (Central Nervous System) activity. These groups are pivotal in synthesizing compounds that may act on the CNS, offering therapeutic avenues for disorders influenced by genetic, environmental, social, and dietary factors. The exploration of heterocycles for CNS drug development underscores the diverse potential of these compounds in medicinal chemistry (Saganuwan, 2017).

Mecanismo De Acción

Target of Action

It’s known that this compound belongs to a class of molecules known as 5,6,7,8-tetrahydro [1,2,4]triazolo [4,3-a]pyrazines . These molecules have been identified as potent ligands for numerous receptors , suggesting that EN300-20880210 may interact with a variety of biological targets.

Mode of Action

It’s known that molecules of this class can interact with their targets to induce a variety of biochemical changes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Given the potential for these molecules to interact with a variety of receptors , it’s likely that multiple pathways could be affected. The downstream effects of these interactions would depend on the specific pathways and targets involved.

Pharmacokinetics

It’s known that the compound has a predicted boiling point of 3407±520 °C and a predicted density of 143±01 g/cm3 . These properties could potentially impact the compound’s bioavailability.

Result of Action

It’s known that 5,6,7,8-tetrahydro [1,2,4]triazolo [4,3-a]pyrazines, to which this compound belongs, have been used as reagents to synthesize compounds with potential antiviral activity against specific viruses of the retrovirus family . This suggests that EN300-20880210 could potentially have similar effects.

Propiedades

IUPAC Name |

3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.2ClH/c1-5-9-10-7-3-2-6(8)4-11(5)7;;/h6H,2-4,8H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDAIIQCBIEBLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1CC(CC2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate](/img/structure/B2504363.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2504374.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2504378.png)

![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2504379.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2504380.png)

![tert-butyl 2-((2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2504383.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2504384.png)

![1,7-dimethyl-3-(4-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2504385.png)